molecular formula C13H17ClO B14837803 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene

1-Tert-butyl-2-chloro-4-cyclopropoxybenzene

Cat. No.: B14837803
M. Wt: 224.72 g/mol
InChI Key: DISARVLHQHNTNP-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-chloro-4-cyclopropoxybenzene is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene typically involves multiple steps. One common method starts with the chlorination of tert-butylbenzene to introduce the chlorine atom at the desired position. This is followed by the introduction of the cyclopropoxy group through a cyclopropanation reaction. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and cyclopropanation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chlorine atom or to alter the cyclopropoxy group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

1-Tert-butyl-2-chloro-4-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the tert-butyl, chlorine, and cyclopropoxy groups can influence its binding affinity and specificity. The pathways involved may include covalent bonding, hydrogen bonding, and hydrophobic interactions, depending on the specific target and context.

Comparison with Similar Compounds

    1-Tert-butyl-2-chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    1-Tert-butyl-2-chloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    1-Tert-butyl-2-chloro-4-propoxybenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness: 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-tert-butyl-2-chloro-4-cyclopropyloxybenzene

InChI

InChI=1S/C13H17ClO/c1-13(2,3)11-7-6-10(8-12(11)14)15-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

DISARVLHQHNTNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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